5,6-Dichloro-N-(2-ethylphenyl)pyridine-3-carboxamide
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Overview
Description
5,6-Dichloro-N-(2-ethylphenyl)pyridine-3-carboxamide: is a chemical compound with the molecular formula C14H12Cl2N2O and a molecular weight of 295.16388 g/mol . This compound is characterized by the presence of two chlorine atoms at the 5th and 6th positions of the pyridine ring, an ethylphenyl group attached to the nitrogen atom, and a carboxamide group at the 3rd position of the pyridine ring . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dichloro-N-(2-ethylphenyl)pyridine-3-carboxamide typically involves the following steps:
Chlorination: The starting material, pyridine, undergoes chlorination to introduce chlorine atoms at the 5th and 6th positions.
Amidation: The chlorinated pyridine is then reacted with 2-ethylphenylamine to form the desired carboxamide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the carboxamide group may be converted to other functional groups.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The chlorine atoms in the pyridine ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Products may include primary or secondary amines.
Substitution: Products depend on the nucleophile used, resulting in various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: : This compound is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: : In biological research, it is used to study the interactions of pyridine derivatives with biological targets. It may also be used in the development of new drugs .
Medicine: : The compound’s derivatives may have potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities .
Industry: : In the industrial sector, it is used in the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 5,6-Dichloro-N-(2-ethylphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The chlorine atoms and the carboxamide group play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5,6-Dichloro-N-phenylpyridine-3-carboxamide: Similar structure but lacks the ethyl group on the phenyl ring.
5,6-Dichloro-N-(2-methylphenyl)pyridine-3-carboxamide: Similar structure with a methyl group instead of an ethyl group on the phenyl ring.
Uniqueness: : 5,6-Dichloro-N-(2-ethylphenyl)pyridine-3-carboxamide is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
5,6-dichloro-N-(2-ethylphenyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O/c1-2-9-5-3-4-6-12(9)18-14(19)10-7-11(15)13(16)17-8-10/h3-8H,2H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJYCNHJNRTZEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC(=C(N=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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